Structure Elucidation of (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride: A Multi-technique, Self-Validating Approach
Structure Elucidation of (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride: A Multi-technique, Self-Validating Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and pharmaceutical development. This is particularly critical for chiral molecules, where stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, field-proven strategy for the complete structure elucidation of (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, a representative chiral amine salt. We move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting an integrated, self-validating workflow. This document details the synergistic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography. Each section includes the theoretical grounding, detailed experimental protocols, and data interpretation frameworks necessary for confident structural assignment.
Introduction
(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chiral primary amine salt. Molecules of this class are common intermediates and final products in medicinal chemistry and materials science. The presence of a stereocenter, a fluorine atom, and an amine salt functional group necessitates a multi-faceted analytical approach to confirm its identity, purity, and absolute stereochemistry.
The Imperative of Stereospecific Elucidation
For any chiral compound intended for biological application, confirming the absolute configuration is not merely an academic exercise; it is a critical regulatory and safety requirement. The distinct three-dimensional arrangement of atoms at a stereocenter dictates its interaction with chiral biological targets like enzymes and receptors. An incorrect stereoisomer can be inactive or, in the worst case, induce harmful off-target effects. Therefore, the analytical workflow must not only confirm the molecular formula and atomic connectivity but also definitively establish the (S)-configuration.
Foundational Physicochemical Characterization
Before advanced spectroscopic analysis, fundamental properties of the synthesized compound are determined. These values serve as initial identity checks and are crucial for documentation and future formulation work.
| Property | Predicted/Expected Value | Significance |
| Molecular Formula | C₁₀H₁₄FN·HCl | Defines the elemental composition. |
| Molecular Weight | 203.68 g/mol | Based on the hydrochloride salt. |
| Appearance | White to off-white crystalline solid | Preliminary physical identity. |
| Solubility | Soluble in water, methanol | The hydrochloride salt form significantly increases aqueous solubility, which is vital for bioavailability in many drug candidates.[1] |
A Multi-technique Approach to Structure Elucidation
No single analytical technique can provide a complete and unambiguous structural proof. A robust elucidation strategy relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Confirming Molecular Formula
4.1 Theoretical Principle: High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion with high precision (typically < 5 ppm). This allows for the calculation of a unique elemental formula, distinguishing it from other molecules with the same nominal mass. The presence of chlorine in the hydrochloride salt would be evident from its characteristic isotopic pattern (M+2 peak at ~33% the intensity of the M peak), although analysis is typically performed on the free base (C₁₀H₁₄FN).[2]
4.2 Experimental Protocol (HRMS - Electrospray Ionization):
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid. The acid ensures protonation of the amine for detection in positive ion mode.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire data in positive ion mode. The mass range should be set to scan from m/z 50 to 500.
-
Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee mass accuracy.
4.3 Data Interpretation: The primary goal is to identify the protonated molecular ion [M+H]⁺ for the free amine. For C₁₀H₁₄FN, the expected monoisotopic mass is 167.1114 Da. The HRMS experiment should yield a measured mass for the [M+H]⁺ ion (C₁₀H₁₅FN⁺) that is within 5 ppm of the theoretical exact mass of 168.1186 Da.
| Ion | Formula | Theoretical Exact Mass (Da) | Expected Observation |
| [M+H]⁺ | C₁₀H₁₅FN⁺ | 168.1186 | High-intensity ion with measured mass ± 0.0008 Da |
| [M-NH₃+H]⁺ | C₁₀H₁₂F⁺ | 151.0917 | Potential fragment from loss of ammonia |
Infrared Spectroscopy: Functional Group Identification
5.1 Theoretical Principle: FTIR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies. For a primary amine hydrochloride, key absorptions include the N-H stretches of the resulting ammonium salt (-NH₃⁺), C-H stretches, C-N stretches, and aromatic C-C bonds.[1] The broad absorptions from the ammonium group are a key diagnostic feature that distinguishes the salt from the free amine.[3]
5.2 Experimental Protocol (FTIR-ATR):
-
Sample Preparation: Place a small amount (a few milligrams) of the crystalline solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: Perform baseline correction and normalization as needed.
5.3 Expected Data Interpretation:
-
~2800-3100 cm⁻¹ (Broad): Strong, broad absorption characteristic of the N-H stretching vibrations in the ammonium salt (-NH₃⁺). This often overlaps with C-H stretches.
-
~2900-3000 cm⁻¹ (Sharp): Aliphatic C-H stretching from the isopropyl and methine groups.
-
~1500-1600 cm⁻¹: N-H bending (asymmetric) vibrations of the -NH₃⁺ group and C=C stretching vibrations within the aromatic ring.
-
~1220-1240 cm⁻¹: Strong C-F stretching vibration.[4]
-
~800-850 cm⁻¹: C-H out-of-plane bending for a 1,4-disubstituted (para) aromatic ring.
Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton
6.1 The Central Role of NMR: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule.[5][6] By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C spectra, the complete carbon-hydrogen framework can be assembled.
6.2 Experimental Protocols:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amine salts as it allows for the observation of the exchangeable N-H protons.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.
-
6.3 Predicted NMR Data Interpretation (in Methanol-d₄):
| Group | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Rationale & Key Correlations |
| Aromatic CH | ~7.5 (AA') | Doublet of doublets | ~116-117 (d, J≈22 Hz) | Protons ortho to Fluorine, split by adjacent CH and Fluorine. Carbon shows a large ¹JCF coupling. |
| Aromatic CH | ~7.2 (BB') | Triplet (appears as) | ~131-132 (d, J≈9 Hz) | Protons meta to Fluorine. Carbon shows a smaller ²JCF coupling. |
| Benzylic CH | ~4.5 | Doublet | ~60-62 | This proton is adjacent to the chiral center and the aromatic ring. It will show a COSY correlation to the isopropyl CH proton. |
| Isopropyl CH | ~2.2-2.4 | Multiplet | ~33-35 | This proton is split by the benzylic CH and the two methyl groups. It will show COSY correlations to both. |
| Methyl CH₃ | ~1.0 | Doublet | ~18-20 | Diastereotopic methyl groups, may appear as two distinct doublets. They show a COSY correlation to the isopropyl CH. |
| Methyl CH₃' | ~0.8 | Doublet | ~17-19 | See above. |
| NH₃⁺ | ~4.8 (in MeOH-d₄) | Broad singlet | N/A | Exchangeable protons, signal may be broad or absent depending on solvent and concentration. |
Chiral High-Performance Liquid Chromatography: Verification of Enantiomeric Purity
7.1 Principle of Chiral Separation: To confirm the sample is the (S)-enantiomer and to determine its purity (enantiomeric excess, e.e.), chiral HPLC is essential. This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated.[7][8] Polysaccharide-based CSPs are highly effective for separating a wide range of chiral amines.[8]
7.2 Experimental Protocol (Chiral HPLC Method Development):
-
Column Selection: Screen several polysaccharide-based CSPs (e.g., amylose or cellulose derivatives).
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Reversed Phase: Use mixtures of acetonitrile/water or methanol/water with a buffer.
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.
-
Analysis: Inject a small volume (5-10 µL) and monitor the elution profile with a UV detector (e.g., at 254 nm).
-
Optimization: Adjust the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.
-
Identification: To confirm which peak corresponds to the (S)-enantiomer, a certified reference standard of the (S)- or (R)-form must be analyzed under the same conditions.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
8.1 Principle: The "Gold Standard": Single-crystal X-ray crystallography is the only technique that provides a direct, three-dimensional image of the molecule's atomic arrangement in the solid state.[9][10] It can unambiguously determine atomic connectivity, bond lengths, bond angles, and, crucially, the absolute stereochemistry of the chiral center.[11]
8.2 Experimental Protocol:
-
Crystal Growth: This is often the most challenging step. High-quality single crystals must be grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents (e.g., isopropanol, ethanol, acetonitrile) should be screened.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, yielding an electron density map. Atoms are fitted into this map, and their positions are refined to best fit the experimental data.
-
Absolute Stereochemistry Determination: For chiral molecules, the Flack parameter is calculated during refinement. A value close to 0 confirms the assigned (S)- or (R)-configuration with high confidence.
Integrated Data Analysis: A Self-Validating Conclusion
The strength of this multi-technique approach lies in the convergence of all data to a single, consistent structure. Any contradiction between techniques would signal an incorrect assignment or the presence of an impurity.
Caption: Convergence of data confirming the final structure.
The HRMS data confirms the elemental formula. FTIR confirms the presence of the key functional groups (amine salt, aromatic ring, C-F bond). The complete suite of NMR experiments confirms the precise atomic connectivity of the carbon-hydrogen framework. Chiral HPLC verifies the enantiomeric purity of the bulk sample. Finally, X-ray crystallography provides the ultimate proof of the three-dimensional structure and the absolute (S)-configuration. Only when all pieces align can the structure be considered fully and unambiguously elucidated.
References
-
Gałęzowska, J., & Kubiak, M. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. Forensic Science International, 233(1-3), 347-354. Available from: [Link]
-
Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114853-62-2, (S)-1-(4-Chlorophenyl)propan-1-amine. Retrieved from [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
-
Wiener, J. J. M. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(8), 1384-1384. Available from: [Link]
- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
ResearchGate. (2013). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Takhistov, V. V., & Pleshkova, A. P. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 70(1), 57. Available from: [Link]
-
Woods, R. M., Breitbach, Z. S., & Armstrong, D. W. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9). Retrieved from [Link]
-
Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
The Chemistry Notes. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
V.V.S. s Channell - Chemistry. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50988679, 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]
-
Bhushan, R., & Kumar, V. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Biomedical chromatography : BMC, 26(4), 481–487. Available from: [Link]
-
ChemGuides. (2020). 1H NMR: Structural Elucidation I. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl). Retrieved from [Link]
-
Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]
-
Kabir, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 173-181. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16219122, 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23045619, 1-Chloro-2-methylpropan-2-amine hydrochloride. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. jchps.com [jchps.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. excillum.com [excillum.com]
- 10. rigaku.com [rigaku.com]
- 11. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]
